1,2-Bis(2-isocyanatoethoxy)ethane

Catalog No.
S3342279
CAS No.
56575-46-3
M.F
C8H12N2O4
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-isocyanatoethoxy)ethane

CAS Number

56575-46-3

Product Name

1,2-Bis(2-isocyanatoethoxy)ethane

IUPAC Name

1-isocyanato-2-[2-(2-isocyanatoethoxy)ethoxy]ethane

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C8H12N2O4/c11-7-9-1-3-13-5-6-14-4-2-10-8-12/h1-6H2

InChI Key

LOQSVHJATLRFGN-UHFFFAOYSA-N

SMILES

C(COCCOCCN=C=O)N=C=O

Canonical SMILES

C(COCCOCCN=C=O)N=C=O
  • Organic chemistry

    Research into the synthesis of new molecules often involves the exploration of different functional groups and their reactivity. Isocyanate groups (NCO) are known for their participation in various reactions, including cycloadditions and polymerization reactions. Studies may explore DICE as a reactant or intermediate in the synthesis of other molecules. PubChem:

  • Polymer chemistry

    Isocyanates are commonly used as monomers in the production of polyurethanes. Research in this field might involve the investigation of DICE as a potential building block for novel polyurethanes with specific properties.

1,2-Bis(2-isocyanatoethoxy)ethane is a chemical compound with the molecular formula C8H12N2O4C_8H_{12}N_2O_4. It features two isocyanate groups attached to an ethylene glycol-like structure, making it a diisocyanate derivative. This compound is of interest due to its potential applications in various industrial processes, particularly in the synthesis of polymers and as a reactive intermediate in organic chemistry.

  • Polymerization: The isocyanate groups can react with alcohols or amines to form polyurethanes or polyureas. This reaction typically involves the nucleophilic attack of the alcohol or amine on the electrophilic carbon of the isocyanate group, leading to the formation of urethane or urea linkages.
  • Hydrolysis: In the presence of water, the isocyanate groups can hydrolyze to form carbamic acids, which can further decompose to yield amines and carbon dioxide.
  • Cross-Linking: Due to its bifunctional nature, 1,2-bis(2-isocyanatoethoxy)ethane can act as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.

Several methods can be employed for synthesizing 1,2-bis(2-isocyanatoethoxy)ethane:

  • Reaction of Ethylene Glycol with Phosgene: This method involves treating ethylene glycol with phosgene to introduce isocyanate functionalities.
  • Direct Isocyanation: Ethylene glycol can be reacted with an isocyanate reagent under controlled conditions to yield the desired bis(isocyanato) derivative.
  • Urethane Formation: Starting from a diol precursor, reacting it with an excess of phosgene or an equivalent isocyanate can lead to the formation of 1,2-bis(2-isocyanatoethoxy)ethane through urethane intermediates.

1,2-Bis(2-isocyanatoethoxy)ethane finds applications in various fields:

  • Polymer Industry: It is used as a building block for producing polyurethanes and other polymeric materials.
  • Adhesives and Sealants: Its reactivity makes it suitable for formulating high-performance adhesives and sealants that require durability and resistance to environmental factors.
  • Coatings: The compound can be utilized in coatings that demand enhanced mechanical properties and chemical resistance.

Interaction studies involving 1,2-bis(2-isocyanatoethoxy)ethane primarily focus on its reactivity with biological molecules and other functional groups. Research indicates that isocyanates may react with amino acids in proteins, potentially leading to modifications that could alter protein function. Additionally, studies on its interactions with various solvents and other reagents help elucidate its behavior in different chemical environments.

Several compounds share structural similarities with 1,2-bis(2-isocyanatoethoxy)ethane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,6-Hexamethylene diisocyanateDiisocyanateLonger carbon chain; commonly used in polyurethane production.
Toluene diisocyanateAromatic diisocyanateUsed extensively in flexible foam applications; has different reactivity due to aromaticity.
4,4'-Methylenediphenyl diisocyanateAromatic diisocyanateKnown for high thermal stability; used in rigid foams and coatings.

1,2-Bis(2-isocyanatoethoxy)ethane is unique due to its ethylene glycol-like backbone combined with two isocyanate functionalities, which may provide distinct properties in polymer formation compared to its aromatic counterparts. Its application potential in specialized coatings and adhesives also sets it apart from other similar compounds.

XLogP3

1.5

Dates

Last modified: 02-18-2024

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